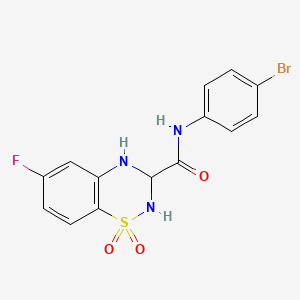

N-(4-bromophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFN3O3S/c15-8-1-4-10(5-2-8)17-14(20)13-18-11-7-9(16)3-6-12(11)23(21,22)19-13/h1-7,13,18-19H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEYVVSOECOWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-bromophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the cyclization of appropriate precursors under controlled conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.

Fluorination: The fluorine atom is incorporated using fluorinating agents such as N-fluorobenzenesulfonimide.

Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically using amine derivatives and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-bromophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazine derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.

Amidation: The carboxamide group can participate in further amidation reactions, leading to the formation of more complex amide derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potential Applications

Based on its structural features, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide may have potential applications in:

- Pharmaceutical Research: Due to its complex structure, this compound may be valuable in medicinal chemistry and drug discovery.

- Biological Applications: The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.

- Molecular Interaction Studies: Molecular docking and dynamics simulations could study the interactions of this compound with potential target proteins.

Several compounds share structural similarities with N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methylpiperazin-1-yl)-3-trifluoromethylbenzamide | Similar benzamide core; lacks pyrrole | Potential anticancer activity |

| 4-Methoxy-N-(pyridin-3-yl)benzamide | Contains a pyridine instead of pyrrole | Known for anti-inflammatory effects |

| 3-Trifluoromethyl-N-piperidinylbenzamide | Contains piperidine instead of piperazine | Exhibits neuropharmacological effects |

These compounds highlight the versatility of the benzamide framework and its potential for diverse biological activities. The unique combination of piperazine and pyrrole moieties in N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide may confer distinct properties compared to these analogs, warranting further investigation into its specific mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of aldose reductase, an enzyme involved in diabetic complications, or modulate the activity of AMPA receptors, which are involved in neurological processes.

Comparison with Similar Compounds

Substituent Effects on Activity

Benzothiadiazine derivatives exhibit diverse biological activities depending on substituent patterns:

- Core Modifications : The target compound’s 1,2,4-benzothiadiazine-1,1-dioxide core is shared with diuretics like bendroflumethiazide. However, the carboxamide group at position 3 distinguishes it from classical sulfonamide-based diuretics .

- Substituent Impact : The 6-fluoro group may reduce metabolic degradation compared to 6-chloro or 6-methyl analogs. The N-(4-bromophenyl)carboxamide side chain could enhance lipophilicity and target binding, similar to PDK inhibitors in , where bulky substituents (e.g., benzyl or phenethyl) improved activity .

Pyridazinone Derivatives with N-(4-Bromophenyl) Groups

Pyridazinone-based N-(4-bromophenyl) analogs in act as formyl peptide receptor (FPR) agonists:

- However, the benzothiadiazine core may confer distinct pharmacokinetic properties, such as improved solubility or stability compared to pyridazinones.

Benzimidazole Carboxamide Derivatives

Selumetinib (), a benzimidazole carboxamide with bromo, chloro, and fluoro substituents, is a MEK inhibitor:

| Compound Name () | Substituents | Activity | Reference |

|---|---|---|---|

| Selumetinib | 4-Fluoro, 1-methyl, N-(2-hydroxyethoxy) | MEK inhibition (anticancer) |

- However, the benzothiadiazine core may alter target specificity due to differences in hydrogen-bonding capacity and steric bulk.

Research Findings and Implications

Substituent-Driven Activity : Fluorine and bromine substituents in the target compound likely enhance metabolic stability and target affinity, as seen in Selumetinib and PDK inhibitors .

Core Structure Influence: The benzothiadiazine core may favor interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase) or kinase ATP-binding pockets, diverging from pyridazinone-based FPR agonists .

Synthetic Feasibility : High-yield routes for analogous compounds (e.g., 71% for 12d ) suggest the target could be synthesized efficiently.

Biological Activity

N-(4-bromophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of benzothiadiazines characterized by a dioxo group and a carboxamide functional group. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazines exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine and fluorine substituents is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its interaction with specific biological targets. It is hypothesized that it functions as an inhibitor of certain enzymes involved in cell division and proliferation. The dioxo group may play a critical role in chelating metal ions essential for enzyme activity.

Study 1: Antimicrobial Efficacy

In a controlled study published in 2020, researchers evaluated the antimicrobial efficacy of various benzothiadiazine derivatives including our compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .

Study 2: Anticancer Potential

A recent investigation into its anticancer effects revealed that treatment with N-(4-bromophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.